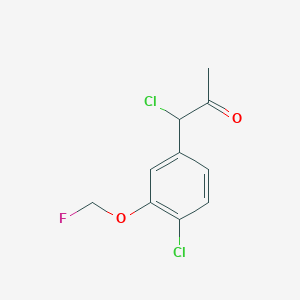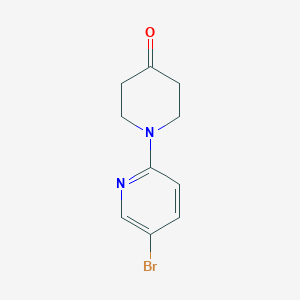
1-Chloro-1-(4-chloro-3-(fluoromethoxy)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1-(4-chloro-3-(fluoromethoxy)phenyl)propan-2-one is an organic compound that belongs to the class of halogenated ketones This compound is characterized by the presence of chlorine and fluorine atoms attached to a phenyl ring, along with a ketone functional group
Méthodes De Préparation
The synthesis of 1-Chloro-1-(4-chloro-3-(fluoromethoxy)phenyl)propan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Halogenation: Introduction of chlorine atoms to the aromatic ring.
Fluoromethoxylation: Substitution of a hydrogen atom with a fluoromethoxy group.
Ketone Formation: Introduction of the ketone functional group through oxidation or other suitable reactions.
Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
1-Chloro-1-(4-chloro-3-(fluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: Conversion of the ketone group to carboxylic acids or other oxidized products.
Reduction: Reduction of the ketone group to alcohols.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
This compound has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Chloro-1-(4-chloro-3-(fluoromethoxy)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms and the ketone group can influence its binding affinity and reactivity. Specific pathways and molecular targets depend on the context of its application, such as its role in biological systems or chemical reactions.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-Chloro-1-(4-chloro-3-(fluoromethoxy)phenyl)propan-2-one include other halogenated ketones and fluoromethoxy-substituted aromatic compounds. These compounds share structural similarities but may differ in their reactivity, stability, and specific applications. Examples include:
- 1-Chloro-3-phenylpropane
- 4-Fluoroacetophenone
Propriétés
Formule moléculaire |
C10H9Cl2FO2 |
|---|---|
Poids moléculaire |
251.08 g/mol |
Nom IUPAC |
1-chloro-1-[4-chloro-3-(fluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C10H9Cl2FO2/c1-6(14)10(12)7-2-3-8(11)9(4-7)15-5-13/h2-4,10H,5H2,1H3 |
Clé InChI |
VZBFTSKSNZYSJJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=CC(=C(C=C1)Cl)OCF)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Rel-N-(((1S,3aR,7aR)-octahydrofuro[3,4-c]pyridin-1-yl)methyl)methanesulfonamide hydrochloride](/img/structure/B14036023.png)








![(9h-Fluoren-9-yl)methyl 4-chloro-5h-pyrrolo[3,4-d]pyrimidine-6(7h)-carboxylate](/img/structure/B14036082.png)


![(S)-4-Oxaspiro[2.5]octan-6-OL](/img/structure/B14036090.png)

